molecular formula C16H15N3O3 B6393563 MFCD18318357 CAS No. 1261920-03-9

MFCD18318357

Cat. No.: B6393563
CAS No.: 1261920-03-9
M. Wt: 297.31 g/mol
InChI Key: KLXGVYSCGQRKQJ-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence (e.g., CAS 918538-05-3, CAS 1046861-20-4), it is inferred to belong to the class of heterocyclic or boronic acid derivatives, which are commonly utilized in pharmaceutical and organic synthesis . Such compounds often exhibit unique electronic properties due to aromatic systems and functional groups, making them valuable in catalysis and drug development.

Properties

IUPAC Name

2-amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-14-13(16(21)22)7-11(8-18-14)9-2-1-3-10(6-9)15(20)19-12-4-5-12/h1-3,6-8,12H,4-5H2,(H2,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXGVYSCGQRKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688227
Record name 2-Amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-03-9
Record name 2-Amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD18318357 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Industrial production may also involve the use of specialized equipment and facilities to handle the chemicals safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

MFCD18318357 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Organic solvents such as ethanol, methanol, dichloromethane

    Catalysts: Transition metal catalysts like palladium or platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

MFCD18318357 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD18318357 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. For example, this compound may bind to enzymes or receptors, altering their activity and leading to downstream effects in cellular processes. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Key Findings:

  • Functional Differences : CAS 1046861-20-4, a boronic acid derivative, is optimized for cross-coupling reactions, whereas CAS 1761-61-1 is a benzimidazole precursor with distinct solubility profiles .

Research Findings and Methodological Considerations

Pharmacological Profiles:

  • PAINS Alerts: None reported for this compound, similar to CAS 918538-05-3, reducing false positives in drug screens .
  • Solubility Limitations : Log S values (~-2.99) suggest poor aqueous solubility, necessitating formulation optimization for therapeutic use .

Biological Activity

MFCD18318357, also known as a flavonoid isolated from Combretum erythrophyllum , has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article explores the compound's biological activity, presenting data from various studies, including case studies and research findings.

Overview of this compound

This compound is a flavonoid compound that has been identified through bioassay-guided fractionation from the plant Combretum erythrophyllum . This plant is known for its traditional medicinal uses, and the flavonoids extracted from it have shown significant biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacteria are summarized in the table below:

Microorganism MIC (µg/mL)
Vibrio cholerae25-50
Enterococcus faecalis25-50
Micrococcus luteus25
Shigella sonnei25

These results suggest that this compound has significant potential as an antimicrobial agent, particularly against pathogens that are of clinical importance.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. In comparative studies, it was observed that while some flavonoids exhibited strong antioxidant activity, this compound demonstrated poorer antioxidant effects. Specifically, rhamnocitrin and rhamnazin were noted for their strong antioxidant properties, contrasting with this compound's relatively weaker performance.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound shows anti-inflammatory effects. Studies have compared its activity to mefenamic acid (a known anti-inflammatory drug), revealing that several flavonoids isolated from Combretum erythrophyllum , including this compound, exhibited higher anti-inflammatory activity than the positive control.

Case Studies and Research Findings

  • Study on Antibacterial Flavonoids : A comprehensive study conducted on five antibacterial flavonoids from Combretum erythrophyllum highlighted the effectiveness of this compound against various bacterial strains. The study utilized bioassay-guided fractionation to isolate active compounds and tested their MIC values against selected pathogens .
  • Toxicity Assessment : While evaluating the safety profile of these flavonoids, it was found that this compound was potentially toxic to human lymphocytes, indicating a need for caution regarding its therapeutic use. In contrast, other isolated flavonoids showed minimal toxicity .
  • Comparative Analysis of Biological Activities : A detailed analysis comparing the biological activities of this compound with other flavonoids revealed that although it possesses antimicrobial properties, it lacks the robust antioxidant activity seen in other compounds like rhamnocitrin and rhamnazin .

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